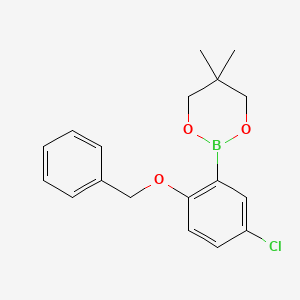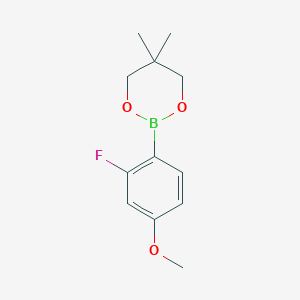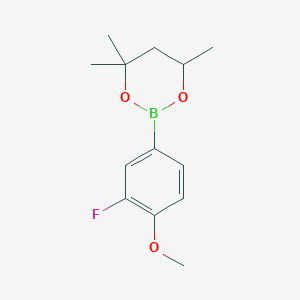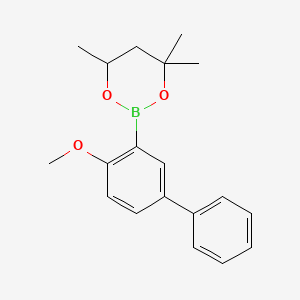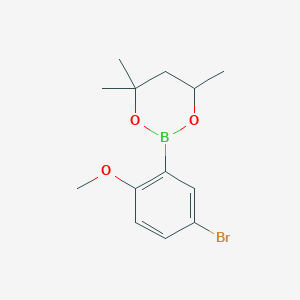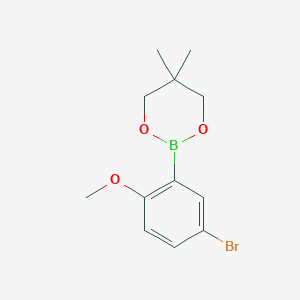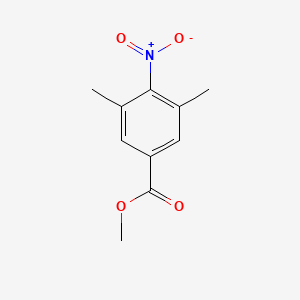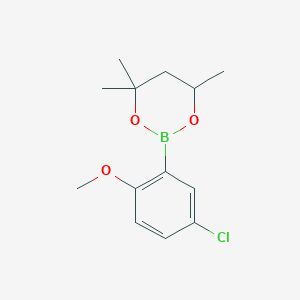
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-CMP-TMD) is a boron-containing compound that has been studied for its potential applications in the field of scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored as a means of understanding the molecular mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not fully understood. However, it is believed that 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane binds to specific proteins in the cell membrane, which can affect the activity of these proteins and alter the cellular processes. In addition, 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with DNA, which can affect the expression of certain genes.
Biochemical and Physiological Effects
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit cell growth and differentiation, as well as induce apoptosis in certain cell types. In addition, 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with certain proteins and DNA, which can affect the expression of certain genes and alter cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages and limitations for laboratory experiments. One advantage of using 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is that it is a relatively simple compound to synthesize and is relatively stable. In addition, this compound has been found to have a variety of biochemical and physiological effects. However, one limitation of using 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is that its mechanism of action is not fully understood.
Direcciones Futuras
There are a number of potential future directions for research on 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. One potential direction is to further investigate the mechanism of action of this compound and its effects on various cellular processes. In addition, further research could be done to investigate the potential applications of 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in drug development and environmental toxicology. Additionally, further research could be done to investigate the potential therapeutic effects of 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. Finally, further research could be done to investigate the safety and toxicity of this compound in humans.
Métodos De Síntesis
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized by a two-step process that involves the reaction of 5-chloro-2-methoxyphenol with trimethylsilyl dioxaborinane. The first step involves the conversion of 5-chloro-2-methoxyphenol to 2-chloro-5-methoxyphenol by reaction with sodium hydroxide. The second step involves the reaction of 2-chloro-5-methoxyphenol with trimethylsilyl dioxaborinane to form 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. This synthesis method has been found to be simple and efficient, and it has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the field of scientific research. This compound has been used to investigate the molecular mechanisms of various biological processes, including cell growth, differentiation, and apoptosis. In addition, 2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used to study the effects of various drugs on cellular processes. This compound has also been used to study the effects of various environmental toxins on cellular processes.
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-9-8-13(2,3)18-14(17-9)11-7-10(15)5-6-12(11)16-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHRYWCRXCYIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



